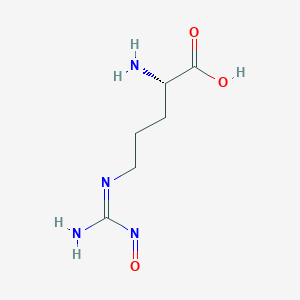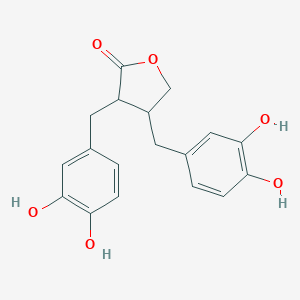
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone, also known as ARA290, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. ARA290 is a stable and potent analogue of erythropoietin, which is a hormone that regulates red blood cell production. ARA290 has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of a variety of diseases.
Mécanisme D'action
The mechanism of action of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone is thought to involve the activation of the erythropoietin receptor (EPOR) and subsequent downstream signaling pathways. Activation of the EPOR has been shown to have anti-inflammatory and neuroprotective effects, which may explain the therapeutic benefits of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone.
Biochemical and Physiological Effects:
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, increase neurotrophic factor expression, and improve mitochondrial function. These effects may underlie the therapeutic benefits of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone in lab experiments is its stability and potency. 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone is a synthetic peptide that can be easily synthesized and purified to ensure its purity and potency. However, one limitation of using 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone in lab experiments is its high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for the study of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone. One direction is to investigate its potential therapeutic applications in other diseases, such as traumatic brain injury and spinal cord injury. Another direction is to explore the use of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone and its downstream signaling pathways.
Méthodes De Synthèse
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone is synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and potency.
Applications De Recherche Scientifique
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone has been studied extensively for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, multiple sclerosis, and stroke. 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
148022-00-8 |
|---|---|
Nom du produit |
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
3,4-bis[(3,4-dihydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O6/c19-14-3-1-10(7-16(14)21)5-12-9-24-18(23)13(12)6-11-2-4-15(20)17(22)8-11/h1-4,7-8,12-13,19-22H,5-6,9H2 |
Clé InChI |
NXJDDTDNGCHIGR-UHFFFAOYSA-N |
SMILES |
C1C(C(C(=O)O1)CC2=CC(=C(C=C2)O)O)CC3=CC(=C(C=C3)O)O |
SMILES canonique |
C1C(C(C(=O)O1)CC2=CC(=C(C=C2)O)O)CC3=CC(=C(C=C3)O)O |
Synonymes |
2,3-bis(3,4-dihydroxybenzyl)butyrolactone 2,3-bis(DHBz)furanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




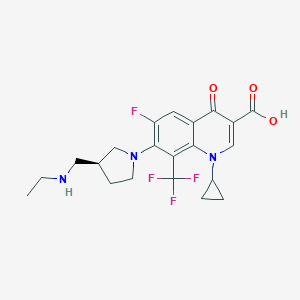
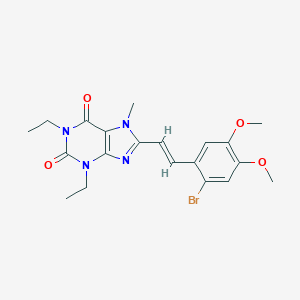



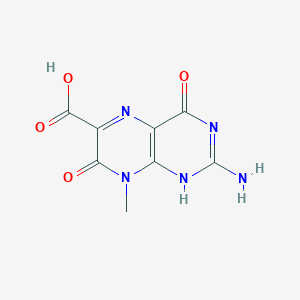
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
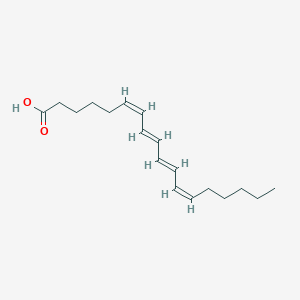
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)


